3-Hydroxy-3,4, 5,7-tetramethoxyflavone 3-Hydroxy-3,4, 5,7-tetramethoxyflavone Quercetin 5,7,3',4'-tetramethyl ether is a tetramethoxyflavone that is the 5,7,3',4'-tetramethy-derivative of quercetin. It has a role as a plant metabolite. It is a tetramethoxyflavone and a member of flavonols. It derives from a quercetin.
Brand Name: Vulcanchem
CAS No.: 1244-78-6
VCID: VC0073895
InChI: InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol

3-Hydroxy-3,4, 5,7-tetramethoxyflavone

CAS No.: 1244-78-6

Main Products

VCID: VC0073895

Molecular Formula: C19H18O7

Molecular Weight: 358.3 g/mol

3-Hydroxy-3,4, 5,7-tetramethoxyflavone - 1244-78-6

CAS No. 1244-78-6
Product Name 3-Hydroxy-3,4, 5,7-tetramethoxyflavone
Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3
Standard InChIKey AAASNKNLMQBKFV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC
Description Quercetin 5,7,3',4'-tetramethyl ether is a tetramethoxyflavone that is the 5,7,3',4'-tetramethy-derivative of quercetin. It has a role as a plant metabolite. It is a tetramethoxyflavone and a member of flavonols. It derives from a quercetin.
Synonyms 3-Hydroxy-3,4, 5,7-tetramethoxyflavone
PubChem Compound 97142
Last Modified Nov 11 2021
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